molecular formula C8H11N3S B12977666 4-Cyclopropyl-2-methylthiazole-5-carboximidamide

4-Cyclopropyl-2-methylthiazole-5-carboximidamide

Cat. No.: B12977666
M. Wt: 181.26 g/mol
InChI Key: TXNQZFGGMBSBIW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylthiazole-5-carboximidamide is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carboximidamide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with cyclopropylamine. The reaction is carried out in the presence of a suitable solvent such as pyridine at low temperatures (0-5°C) to achieve high yields . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methylthiazole-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-Cyclopropyl-2-methylthiazole-5-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carboximidamide involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylthiazole-5-carboxamide
  • 4-Methyl-2-pyridylthiazole-5-carboxylic acid
  • 2-Benzamido-4-methylthiazole-5-carboxylic acid

Uniqueness

4-Cyclopropyl-2-methylthiazole-5-carboximidamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C8H11N3S/c1-4-11-6(5-2-3-5)7(12-4)8(9)10/h5H,2-3H2,1H3,(H3,9,10)

InChI Key

TXNQZFGGMBSBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=N)N)C2CC2

Origin of Product

United States

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